molecular formula C19H24N2O3 B7450264 N-[2-({3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentan]-4-yl}carbamoyl)ethyl]prop-2-enamide

N-[2-({3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentan]-4-yl}carbamoyl)ethyl]prop-2-enamide

Cat. No.: B7450264
M. Wt: 328.4 g/mol
InChI Key: MMQMNFYKLSEWIR-UHFFFAOYSA-N
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Description

The compound “N-[2-({3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentan]-4-yl}carbamoyl)ethyl]prop-2-enamide” is a derivative of 3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one . The parent compound has a molecular weight of 202.25 and is a powder at room temperature .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, camphene oxide reacted with dilithiated o-methoxy-phenylacetic acid to yield selectively the exo isomer of a spiro[γ-lactone-2,2′-bicyclo[2.2.1]heptane] which was stereoselectively converted into the exo-3,4-dihydrospiro[2H-1-benzopyran-2,2′-bicyclo[2.2.1]heptane] .


Molecular Structure Analysis

The molecular structure of the parent compound, 3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one, has been determined by IR, 1HNMR, MS, and elemental analysis .


Chemical Reactions Analysis

While specific chemical reactions involving “N-[2-({3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentan]-4-yl}carbamoyl)ethyl]prop-2-enamide” are not available, related compounds have shown vasorelaxant activities .


Physical and Chemical Properties Analysis

The parent compound, 3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one, is a powder at room temperature .

Safety and Hazards

The parent compound, 3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one, has been associated with several hazard statements including H302, H315, H319, and H335 .

Properties

IUPAC Name

3-(prop-2-enoylamino)-N-spiro[3,4-dihydrochromene-2,1'-cyclopentane]-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-2-17(22)20-12-9-18(23)21-15-13-19(10-5-6-11-19)24-16-8-4-3-7-14(15)16/h2-4,7-8,15H,1,5-6,9-13H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQMNFYKLSEWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC(=O)NC1CC2(CCCC2)OC3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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